1-(3-methylbenzyl)-2-[(E)-2-phenylethenyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of a 3-methylphenyl group and a phenylethenyl group attached to the benzodiazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method involves the condensation of 3-methylbenzyl chloride with 2-phenylethylamine under basic conditions to form an intermediate, which is then cyclized to form the benzodiazole ring. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide and an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-phenylbenzodiazole: Similar structure but lacks the phenylethenyl group.
2-Phenylbenzodiazole: Lacks the 3-methylphenyl group.
3-Methyl-2-phenylbenzodiazole: Similar but with different substitution patterns.
Uniqueness
1-[(3-METHYLPHENYL)METHYL]-2-[(1E)-2-PHENYLETHENYL]-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the 3-methylphenyl and phenylethenyl groups provides distinct steric and electronic properties that differentiate it from other benzodiazole derivatives.
Properties
Molecular Formula |
C23H20N2 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-[(3-methylphenyl)methyl]-2-[(E)-2-phenylethenyl]benzimidazole |
InChI |
InChI=1S/C23H20N2/c1-18-8-7-11-20(16-18)17-25-22-13-6-5-12-21(22)24-23(25)15-14-19-9-3-2-4-10-19/h2-16H,17H2,1H3/b15-14+ |
InChI Key |
YEAYPITWZYOGPF-CCEZHUSRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.